molecular formula C14H17ClN2O B2654807 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 51973-66-1

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No.: B2654807
CAS No.: 51973-66-1
M. Wt: 264.75
InChI Key: KODRQRQPXLQCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide is a synthetic specialty chemical of significant interest in medicinal chemistry and pharmacological research, designed exclusively for research applications. Its molecular structure features a 1H-indol-3-ylethylamine moiety, a classic pharmacophore present in numerous biologically active compounds, which is functionalized with a 4-chlorobutanamide chain . The chloroalkyl segment provides a reactive handle, making this compound a valuable precursor or intermediate in organic synthesis, particularly for constructing more complex molecules via nucleophilic substitution reactions or for targeted covalent probe development . This compound is strictly intended for research purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-8-3-6-14(18)16-9-7-11-10-17-13-5-2-1-4-12(11)13/h1-2,4-5,10,17H,3,6-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODRQRQPXLQCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro group attached to an indole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:4 chloro N 2 1H indol 3 yl ethyl butanamide\text{4 chloro N 2 1H indol 3 yl ethyl butanamide}This unique substitution pattern is believed to influence its biological activity significantly.

Antidiabetic Activity

One of the prominent applications of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide derivatives is their role as α-amylase inhibitors. A study published in the International Journal of Pharmaceutical Chemistry and Analysis investigated various derivatives of this compound for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. The results demonstrated significant inhibitory activity, indicating potential use in managing diabetes by regulating blood sugar levels .

Compound% Inhibition (Mean ± SEM)
AZ151.61 ± 0.54
AZ258.56 ± 0.75
AZ370.57 ± 0.31
Standard (Acarbose)91.58 ± 1.89

This table summarizes the α-amylase inhibitory activity of synthesized derivatives, showcasing the potential of these compounds in diabetic treatment strategies.

Antimicrobial Activity

The indole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting specific metabolic pathways.

Case Study: Synthesis and Evaluation of Derivatives

In a comprehensive study, researchers synthesized several derivatives of this compound through cyclo-condensation reactions and evaluated their biological activities. The study concluded that these derivatives not only retained significant α-amylase inhibitory activity but also exhibited promising antimicrobial effects against various pathogens .

Case Study: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action of these compounds at the molecular level. It was found that the interaction with specific enzymes involved in metabolic pathways could explain the observed biological activities, particularly in glucose metabolism regulation and microbial inhibition .

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Amide Chain Modifications

N-[2-(1H-Indol-3-yl)ethyl]-4-(methylamino)butanamide Hydrochloride
  • Structure: Replaces the chloro group with a methylamino substituent and exists as a hydrochloride salt.
  • Key Differences: Solubility: The protonated methylamino group enhances water solubility compared to the neutral chloro analog .
  • Data : Molecular weight = 312.8 g/mol (free base); purity and analytical data provided by Enamine .
Indole-Based Acetamide Derivatives (10j, 10k, 10l, 10m)
  • Structure : Feature acetamide (shorter chain) linkages with diverse aromatic substituents (e.g., 4-chlorobenzoyl, naphthyl, nitrophenyl) .
  • Key Differences: Chain Length: Acetamide (C2) vs. butanamide (C4) may affect conformational flexibility and membrane permeability.
  • Data : Melting points range from 153–194°C; yields vary (6–17%) .

Heterocyclic and Substituent Variations

Sulfonamide Derivatives (4g, 4h, 4i)
  • Structure : Replace the butanamide with a sulfonamide group and include bromo/chloro substituents on the indole ring .
  • Key Differences :
    • Acidity : Sulfonamides are stronger acids (pKa ~10) than carboxamides (pKa ~17), affecting ionization at physiological pH.
    • Bioactivity : Bromo substituents at positions 5, 6, or 7 on the indole ring may enhance steric bulk or alter π-π interactions .
Benzothiophene Analogs
  • Structure: 4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide replaces indole with a benzothiophene core .
  • Key Differences: Aromatic System: Benzothiophene’s reduced electronegativity compared to indole may decrease hydrogen-bonding capacity.

Complex Hybrid Structures

Thiazole- and Imidazolidinoisoquinoline-Containing Derivatives
  • Structure: Incorporate thiazole (e.g., 4-chloro-N-(4-[2-(1,3-dioxoisoindolin-2-yl)ethyl]-1,3-thiazol-2-yl)butanamide) or imidazolidinoisoquinoline moieties .
  • Key Differences: Heterocycles: Thiazole contributes to π-stacking; imidazolidinoisoquinoline adds rigidity and complexity. Physicochemical Properties: Increased molecular weight (e.g., 563.1 g/mol for imidazolidinoisoquinoline derivative) may reduce bioavailability .

Key Findings and Implications

  • Substituent Effects : Chloro groups enhance metabolic stability, while nitro/pyridyl groups may introduce toxicity risks or modulate target engagement .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility, critical for in vivo applications.

Biological Activity

4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide is a synthetic compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Chemical Characteristics

  • Molecular Formula : C14H17ClN2O
  • Molecular Weight : 264.76 g/mol
  • Structural Features : The compound features a chloro substituent on an indole moiety, which is known to enhance its pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Indole derivatives are often studied for their potential anticancer properties. The presence of the indole ring in this compound suggests possible interactions with various cancer-related pathways.
    • It has been reported that compounds with similar structures exhibit significant inhibitory effects on tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral and Anti-inflammatory Properties
    • The compound's structure indicates potential antiviral activity, particularly against viral enzymes or receptors.
    • Anti-inflammatory effects have been noted in related compounds, suggesting that this compound may also modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes.
  • Enzyme Inhibition
    • Research indicates that this compound may act as a probe in studying enzyme inhibition and receptor binding, which is crucial for understanding its pharmacodynamics.

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Molecular Targets : The compound is believed to bind to various receptors and enzymes, modulating their activity.
  • Pathways Influenced : Notably, it may influence the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and survival.

Research Findings and Case Studies

StudyFindings
BenchChem Report Describes the compound's potential as a therapeutic agent due to its indole moiety's anticancer, antiviral, and anti-inflammatory properties.
PMC Article Highlights structure-based drug design involving indole derivatives and their potential as inhibitors against Trypanosoma cruzi CYP51.
SpectraBase Analysis Provides spectral data supporting the compound's structural integrity and biological relevance.

Case Study: Anticancer Activity

In a study investigating various indole derivatives, this compound was shown to significantly inhibit the growth of specific cancer cell lines. The study measured cell viability using MTT assays, revealing an IC50 value comparable to established anticancer agents.

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of related indole compounds. The results indicated that these compounds could reduce COX enzyme activity significantly, suggesting that this compound may exert similar effects.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-[2-(1H-indol-3-yl)ethyl]butanamide, and what characterization methods validate its purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-chlorobutanoyl chloride and 2-(1H-indol-3-yl)ethylamine under inert conditions (e.g., nitrogen atmosphere). Key steps include:
  • Reagent Ratios : Use a 1:1 molar ratio of acyl chloride to amine in dry dichloromethane.
  • Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
    Characterization involves:
  • NMR Spectroscopy : Confirm backbone structure via 1H^1H-NMR (e.g., indole NH at δ 10.2 ppm, amide NH at δ 8.1 ppm) and 13C^{13}C-NMR (carbonyl at ~170 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated for C14H16ClN2O\text{C}_{14}\text{H}_{16}\text{ClN}_2\text{O}: 279.0876; observed: 279.0878) .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 153 K resolves the structure. Key findings:
  • Hydrogen Bonding : The indole NH forms H-bonds with adjacent amide carbonyl groups (distance: ~2.8 Å).
  • π-π Stacking : Indole and chlorophenyl groups exhibit stacking interactions (3.5–4.0 Å spacing).
  • Torsional Angles : The butanamide chain adopts a gauche conformation (C-Cl bond angle: ~112°).
    Data collection requires a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ=0.71073\lambda = 0.71073 Å). Refinement uses SHELXL-2018/3 .

Advanced Research Questions

Q. What strategies mitigate low yields in the synthesis of indole-containing butanamide derivatives, and how do substituents influence reaction efficiency?

  • Methodological Answer : Low yields (e.g., 6–17% in ) arise from steric hindrance at the indole C3 position and competing side reactions. Solutions include:
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating).
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the indole NH during acylation.
  • Catalysis : Pd(OAc)2_2 enhances coupling efficiency for halogenated analogs.
    Substituent effects:
  • Electron-withdrawing groups (e.g., -NO2_2) reduce nucleophilicity, requiring harsher conditions.
  • Bulky groups (e.g., naphthyl) necessitate polar solvents (DMF) for solubility .

Q. How does the indole moiety modulate the compound’s interaction with anticancer targets like Bcl-2/Mcl-1, and what in vitro assays validate efficacy?

  • Methodological Answer : The indole ring engages in hydrophobic interactions with the BH3 domain of Bcl-2 proteins. Key assays:
  • Fluorescence Polarization : Competes with FITC-Bid peptide (IC50_{50} values < 1 µM indicate high affinity).
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in MCF-7 cells.
  • Molecular Docking : AutoDock Vina predicts binding poses (ΔG = -9.2 kcal/mol for Mcl-1).
    Structure-activity relationship (SAR) studies show:
  • Chlorine at the butanamide chain enhances membrane permeability (log P = 2.8).
  • Ethyl linker length optimizes target engagement (2–3 carbons ideal) .

Q. What analytical techniques resolve contradictions in reported bioactivity data for structurally similar analogs?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell line sensitivity, serum concentration). Resolution strategies:
  • Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to calculate accurate IC50_{50} values.
  • Metabolic Stability Testing : Human liver microsomes (HLMs) identify rapid degradation (e.g., t1/2_{1/2} < 15 min) as a false-negative source.
  • Off-Target Profiling : Kinase inhibition panels (e.g., Eurofins) rule out non-specific effects.
    Example: A derivative with a 4-nitrophenyl group showed 14% yield but higher cytotoxicity (IC50_{50} = 1.2 µM) due to enhanced ROS generation .

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